Comparative CO2 Release Performance vs. Sodium Bicarbonate in Baked Goods
N-Carboxyglycine disodium salt serves as an alternative CO2 source in cake formulations. In a direct comparative study, its CO2 release was governed by the same pKa value as sodium bicarbonate. The final cake volumes prepared with N-carboxyglycine disodium salt in combination with fast, moderate fast, or slow leavening acids were equivalent to those made with sodium bicarbonate [1].
| Evidence Dimension | Cake Volume (Leavening Performance) |
|---|---|
| Target Compound Data | Volume compared well with sodium bicarbonate controls |
| Comparator Or Baseline | Sodium Bicarbonate (NaHCO3) |
| Quantified Difference | Equal performance; cake volumes were comparable across all tested leavening acid speeds [1]. |
| Conditions | Cake baking with fast, moderately fast, or slow leavening acids [1]. |
Why This Matters
This confirms that N-carboxyglycine disodium salt can be a 1:1 functional replacement for sodium bicarbonate in leavening, while offering a distinct advantage in formulation stability due to its non-aqueous reaction byproducts.
- [1] Delcour, J. A., DeGeest, C., Hoseney, R. C., & Shelke, K. (1991). Glycine Derivatives as the Source of Carbon Dioxide in Cake Formulations. Cereal Chemistry, 68(4), 369-371. View Source
